3-[2-(Benzyloxy)ethoxy]azetidine
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Overview
Description
3-[2-(Benzyloxy)ethoxy]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their strained ring structure, which imparts unique reactivity and properties to the compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)ethoxy]azetidine typically involves the following steps:
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Preparation of the Benzyloxyethanol Intermediate: : The synthesis begins with the preparation of 2-(Benzyloxy)ethanol, which can be achieved by the reaction of benzyl alcohol with ethylene oxide in the presence of a base such as potassium hydroxide.
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Formation of the Azetidine Ring: : The next step involves the formation of the azetidine ring. This can be accomplished by reacting 2-(Benzyloxy)ethanol with a suitable azetidine precursor, such as 2-chloroethylamine hydrochloride, under basic conditions. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as sodium hydride or potassium tert-butoxide.
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Purification: : The final product, this compound, is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzyloxy)ethoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The azetidine ring can be reduced to form an open-chain amine derivative.
Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Open-chain amine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(Benzyloxy)ethoxy]azetidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers. Its strained ring structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: Used in the production of specialty chemicals and materials, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-[2-(Benzyloxy)ethoxy]azetidine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The strained azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target molecules. Additionally, the benzyloxy and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
2-(Benzyloxy)ethanol: A precursor in the synthesis of 3-[2-(Benzyloxy)ethoxy]azetidine.
2-Chloroethylamine: Another precursor used in the formation of the azetidine ring.
Uniqueness
This compound is unique due to the presence of both benzyloxy and ethoxy groups, which impart distinct chemical properties and reactivity
Properties
IUPAC Name |
3-(2-phenylmethoxyethoxy)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-4-11(5-3-1)10-14-6-7-15-12-8-13-9-12/h1-5,12-13H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWKFERWZNWZOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCOCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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